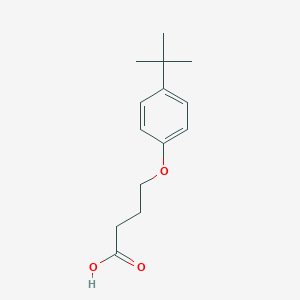

4-(4-Tert-butylphenoxy)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-tert-butylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-14(2,3)11-6-8-12(9-7-11)17-10-4-5-13(15)16/h6-9H,4-5,10H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRAJDSNLRABGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364445 | |

| Record name | 4-(4-tert-butylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87411-30-1 | |

| Record name | 4-[4-(1,1-Dimethylethyl)phenoxy]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87411-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-tert-butylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-tert-butylphenoxy)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Tert-butylphenoxy)butanoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4-(4-tert-butylphenoxy)butanoic acid, a molecule of interest for researchers, scientists, and drug development professionals. The guide delves into the prevalent Williamson ether synthesis, offering a detailed experimental protocol and mechanistic insights. An alternative pathway, the direct alkylation of 4-tert-butylphenol with γ-butyrolactone, is also explored from a mechanistic standpoint, presenting a potential route for process optimization. This document is structured to provide not only procedural steps but also the underlying chemical principles, empowering researchers to make informed decisions in their synthetic endeavors. All protocols are presented with an emphasis on safety and self-validation, and key claims are supported by authoritative references.

Introduction

This compound is a carboxylic acid derivative featuring a bulky tert-butyl group on a phenoxy moiety. This structural motif is of interest in medicinal chemistry and materials science, where the lipophilic tert-butyl group can modulate pharmacokinetic properties or influence material characteristics. The synthesis of this compound, while seemingly straightforward, offers an excellent case study in the application of classical organic reactions and the exploration of alternative, potentially more efficient, synthetic routes. This guide will focus on two primary synthetic strategies, providing detailed methodologies and a comparative analysis.

Primary Synthesis Pathway: The Williamson Ether Synthesis

The most established and reliable method for the synthesis of this compound is the Williamson ether synthesis. This venerable reaction, first reported in 1850, remains a cornerstone of ether synthesis due to its versatility and robustness.[1] The overall strategy involves the deprotonation of 4-tert-butylphenol to its corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic four-carbon building block. A common and effective electrophile is ethyl 4-bromobutanoate. The resulting ester is then hydrolyzed to yield the desired carboxylic acid.

Overall Reaction Scheme

Caption: Overall reaction for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

Part A: Synthesis of Ethyl 4-(4-tert-butylphenoxy)butanoate

-

Deprotonation of 4-tert-butylphenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-tert-butylphenol (1.0 eq) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF). Add a slight excess of a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq). If using K₂CO₃, the reaction is typically heated to reflux to facilitate the deprotonation. With NaH, the reaction can often be performed at room temperature, with the evolution of hydrogen gas indicating the formation of the phenoxide.

-

Nucleophilic Substitution: To the resulting solution of the 4-tert-butylphenoxide, add ethyl 4-bromobutanoate (1.0-1.2 eq) dropwise. The reaction mixture is then heated to reflux and stirred for several hours (typically 4-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, the inorganic salts are removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent. The residue is taken up in an organic solvent such as ethyl acetate and washed with water and brine to remove any remaining inorganic impurities. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl 4-(4-tert-butylphenoxy)butanoate, which can be purified by column chromatography on silica gel if necessary.

Part B: Hydrolysis of Ethyl 4-(4-tert-butylphenoxy)butanoate

-

Saponification: The crude or purified ester from Part A is dissolved in a mixture of ethanol and water. An excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 eq), is added, and the mixture is heated to reflux for 1-4 hours. The progress of the hydrolysis is monitored by TLC until all the starting ester has been consumed.

-

Acidification and Extraction: After cooling the reaction mixture, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified to a pH of approximately 2 with a strong acid, such as 6M hydrochloric acid (HCl). This protonates the carboxylate salt, causing the carboxylic acid to precipitate out of the solution. The product is then extracted with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound. The final product can be purified by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate, to afford a white solid.

Mechanistic Insights

The Williamson ether synthesis proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1] In the first step, the base abstracts the acidic phenolic proton of 4-tert-butylphenol to form the nucleophilic 4-tert-butylphenoxide ion. This phenoxide then attacks the electrophilic carbon atom of ethyl 4-bromobutanoate that is bonded to the bromine atom. The reaction proceeds in a single, concerted step where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-bromine bond.[1]

Caption: S(_N)2 mechanism of the Williamson ether synthesis.

The subsequent hydrolysis of the ester is a base-catalyzed nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group and forming the carboxylate salt. Finally, acidification protonates the carboxylate to give the final carboxylic acid product.

Enhancing Efficiency with Phase-Transfer Catalysis

A significant improvement to the Williamson ether synthesis, particularly for industrial applications, is the use of phase-transfer catalysis (PTC). This technique is especially useful when dealing with reactants that are soluble in immiscible phases, such as an aqueous solution of the phenoxide and an organic solution of the alkyl halide. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. This often leads to faster reaction rates, milder reaction conditions, and higher yields.

Alternative Synthesis Pathway: Reaction with γ-Butyrolactone

An alternative and potentially more atom-economical approach to this compound is the direct reaction of 4-tert-butylphenol with γ-butyrolactone. This pathway avoids the use of a halogenated electrophile and proceeds via the ring-opening of the lactone by the phenoxide nucleophile.

Theoretical Reaction Scheme

Caption: Theoretical direct synthesis of this compound from γ-butyrolactone.

Mechanistic Considerations

The reaction of a phenoxide with a lactone can proceed through several pathways, primarily depending on the reaction conditions and the nature of the phenoxide. Research on the anionic ring-opening polymerization of β-lactones initiated by phenoxides has shown that the phenoxide can act as:

-

A strong nucleophile: Attacking the carbonyl carbon (C2) of the lactone. This would lead to an unstable intermediate that could potentially rearrange.

-

A weak nucleophile: Attacking the alkyl carbon (C4) of the lactone, leading to the desired carboxylate product after ring opening.

-

A Brønsted base: Abstracting an acidic proton from the α-carbon of the lactone, which could lead to side reactions.

For the synthesis of the desired 1:1 adduct, conditions would need to be optimized to favor the nucleophilic attack at the C4 position of γ-butyrolactone. This would likely involve the use of a strong base to generate the 4-tert-butylphenoxide, followed by a carefully controlled reaction with γ-butyrolactone, potentially at elevated temperatures.

Proposed Experimental Protocol (Theoretical)

-

Phenoxide Formation: In a reaction vessel suitable for high temperatures, combine 4-tert-butylphenol (1.0 eq) with a strong base such as sodium hydroxide or potassium hydroxide (1.1 eq) in a high-boiling polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO). Heat the mixture to generate the sodium or potassium 4-tert-butylphenoxide.

-

Lactone Addition: To the hot solution of the phenoxide, add γ-butyrolactone (1.0-1.2 eq) dropwise. Maintain the elevated temperature and stir for several hours, monitoring the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and pour it into water. Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of ~2. Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt, and concentrate to obtain the crude product. Purification would likely be achieved through recrystallization.

It is important to note that this is a theoretical protocol, and optimization of reaction conditions, including temperature, solvent, and reaction time, would be necessary to achieve a good yield and minimize side products.

Comparative Analysis of Synthesis Pathways

| Parameter | Williamson Ether Synthesis | Reaction with γ-Butyrolactone (Theoretical) |

| Starting Materials | 4-tert-butylphenol, Ethyl 4-bromobutanoate, Base, Acid | 4-tert-butylphenol, γ-Butyrolactone, Base, Acid |

| Number of Steps | 2 (Ether formation, Hydrolysis) | 1 (Potentially a one-pot reaction) |

| Atom Economy | Lower (loss of ethanol and bromide) | Higher (all atoms from the lactone are incorporated) |

| Reagent Hazards | Ethyl 4-bromobutanoate is a lachrymator and irritant. | γ-Butyrolactone is harmful if swallowed and causes serious eye damage.[2] |

| Yield | Generally good to excellent (typically >80%) | Unknown, requires optimization |

| Scalability | Well-established and scalable, especially with PTC. | Potentially scalable, but may require high temperatures. |

| Byproducts | Inorganic salts, ethanol | Potentially side products from alternative reaction pathways. |

Physicochemical and Safety Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Form | Safety Hazards |

| 4-tert-butylphenol | C₁₀H₁₄O | 150.22 | White solid | Causes skin and serious eye damage, may cause respiratory irritation.[3] |

| Ethyl 4-bromobutanoate | C₆H₁₁BrO₂ | 195.05 | Colorless liquid | Causes skin and serious eye irritation, may cause respiratory irritation. |

| γ-Butyrolactone | C₄H₆O₂ | 86.09 | Colorless oily liquid | Harmful if swallowed, causes serious eye damage, may cause drowsiness or dizziness.[2] |

| This compound | C₁₄H₂₀O₃ | 236.31 | Solid | Harmful if swallowed.[2] |

Conclusion

The synthesis of this compound is most reliably achieved through the well-established Williamson ether synthesis, a pathway that offers high yields and is amenable to optimization through techniques like phase-transfer catalysis. While the direct reaction of 4-tert-butylphenol with γ-butyrolactone presents a more atom-economical alternative, further research is required to develop a robust and high-yielding protocol. This guide has provided the necessary theoretical and practical framework for researchers to confidently approach the synthesis of this and related molecules, fostering a deeper understanding of the underlying chemical principles that govern these transformations.

References

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of butanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of butanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton NMR spectrum of butanoic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039). Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Methylphenoxy)butanoic acid. Retrieved from [Link]

-

Loba Chemie. (2019). ETHYL-4-BROMOBUTYRATE MSDS. Retrieved from [Link]

-

Loba Chemie. (2016). 4-TERT-BUTYLPHENOL FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-tert-Butylphenol. Retrieved from [Link]

-

MDPI. (2018). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 4-tert-butylphenol. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-tert-Butylphenol. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1H NMR spectrum of butanoic acid in CDCl3 solvent. Retrieved from [Link]

-

Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

-

Wikipedia. (n.d.). Butyric acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-(4-Chlorophenoxy)butanoic acid. Retrieved from [Link]

-

MDPI. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]

-

CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butan-2-ol. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-(4-Nitrophenyl)butyric acid. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing gamma-butyrolactone.

-

PubMed. (2014). Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of gamma-butyrolactone.

-

ResearchGate. (n.d.). SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

Sources

Spectroscopic data of 4-(4-Tert-butylphenoxy)butanoic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-Tert-butylphenoxy)butanoic Acid

Introduction

In the landscape of pharmaceutical research and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. This compound (C₁₄H₂₀O₃, Mol. Wt.: 236.31 g/mol ) is a compound of interest due to its phenoxyalkanoic acid scaffold, a motif present in various biologically active molecules.[1] This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere data presentation to explain the causal logic behind experimental choices and spectral interpretation, ensuring a robust and validated structural confirmation.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecule's architecture is paramount for interpreting its spectroscopic output. The structure contains several key features: a para-substituted aromatic ring, a tert-butyl group, an ether linkage, and a carboxylic acid functional group. Each of these components yields a distinct and predictable signature in NMR, IR, and MS analysis.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.

Expertise & Experience: Experimental Choices

For solid samples like this compound, the potassium bromide (KBr) pellet method is a robust and widely used technique. [2]KBr is used because it is transparent in the typical mid-IR region (4000-400 cm⁻¹) and, under pressure, forms a clear pellet. [3]It is crucial to use spectroscopic grade KBr and to thoroughly dry both the sample and the KBr, as any moisture will result in a very broad O-H absorption band around 3400 cm⁻¹, which can obscure important N-H or O-H stretching vibrations from the sample itself. [3]The sample must be ground to a fine powder to reduce light scattering and produce sharp, well-defined peaks. [4]

Experimental Protocol: KBr Pellet Method

-

Grinding: Grind a small amount (1-2 mg) of the solid sample into a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix thoroughly with the sample. [2]3. Pellet Formation: Transfer the mixture to a pellet-forming die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet. [4]4. Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer to acquire the spectrum.

IR Spectral Data & Interpretation

The IR spectrum is characterized by several key absorption bands that confirm the presence of the molecule's principal functional groups.

| Wavenumber (cm⁻¹) | Intensity/Shape | Vibrational Mode | Functional Group Assignment |

| 3300 - 2500 | Very Broad | O-H Stretch | Carboxylic Acid (-COOH) |

| 2960 - 2850 | Strong-Medium | C-H Stretch | Alkyl groups (tert-butyl and chain) |

| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid (-COOH) |

| 1610, 1510 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1245 | Strong | C-O Stretch | Aryl-Alkyl Ether |

| ~940 | Medium, Broad | O-H Bend | Carboxylic Acid (-COOH) |

digraph "IR_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="sans-serif"]; edge [fontname="sans-serif", color="#5F6368"];Start [label="Start:\nSolid Sample"]; Grind [label="Grind 1-2 mg Sample\nwith 100-200 mg KBr"]; Press [label="Apply 8-10 tons\nPressure in Die"]; Pellet [label="Form Transparent\nKBr Pellet"]; Analyze [label="Acquire IR Spectrum\nin FTIR Spectrometer"]; Interpret [label="Identify Functional Groups\nfrom Absorption Bands"];

Start -> Grind; Grind -> Press; Press -> Pellet; Pellet -> Analyze; Analyze -> Interpret; }graph. 2. Ionization: The sample is vaporized in a high vacuum and bombarded with a high-energy electron beam (typically 70 eV), causing an electron to be ejected from the molecule, forming the molecular ion (M•⁺). 3. Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral species. 4. Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). 5. Detection: A detector records the abundance of each ion, generating the mass spectrum.MS Spectral Data & Predicted Fragmentation

The mass spectrum provides a fingerprint based on the molecule's fragmentation.

m/z (Mass/Charge) Proposed Fragment Structure Fragmentation Pathway 236 [C₁₄H₂₀O₃]•⁺ Molecular Ion (M•⁺) . Expected to be of low intensity. 221 [M - CH₃]⁺ Loss of a methyl radical from the tert-butyl group. 150 [HO-C₆H₄-C(CH₃)₃]•⁺ Cleavage of the ether-alkyl bond, forming the stable 4-tert-butylphenol radical cation. 149 [O-C₆H₄-C(CH₃)₃]⁺ Cleavage of the C-C bond alpha to the ether oxygen. 135 [HO=C₆H₄=C(CH₃)₂]⁺ Base Peak. Loss of a methyl group from the 4-tert-butylphenol fragment, followed by rearrangement to a stable quinone-methide type structure. 60 [CH₂=C(OH)₂]•⁺ McLafferty rearrangement of the butanoic acid chain, leading to the loss of 4-(tert-butyl)phenoxyethene. 45 [COOH]⁺ Alpha-cleavage resulting in the loss of the alkyl-aryl-ether portion. digraph "MS_Fragmentation" { graph [splines=true, overlap=false]; node [shape=box, style="rounded,filled", fillcolor="#FCE8E6", fontcolor="#202124", fontname="sans-serif"]; edge [fontname="sans-serif", color="#EA4335"]; M [label="Molecular Ion\n[C₁₄H₂₀O₃]•⁺\nm/z = 236"]; F1 [label="Loss of •CH₃\nm/z = 221"]; F2 [label="4-tert-butylphenol ion\n[C₁₀H₁₄O]•⁺\nm/z = 150"]; F3 [label="Base Peak\n[C₉H₁₁O]⁺\nm/z = 135"]; F4 [label="McLafferty Rearrangement\n[C₂H₄O₂]•⁺\nm/z = 60"]; M -> F1 [label="- •CH₃"]; M -> F2 [label="Ether Cleavage"]; F2 -> F3 [label="- •CH₃"]; M -> F4 [label="- C₈H₁₆O"]; }Caption: Simplified major fragmentation pathways for this compound in EI-MS.

Conclusion

The synergistic application of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy definitively establishes the carbon-hydrogen framework and connectivity. Infrared spectroscopy confirms the presence of the critical carboxylic acid, ether, and aromatic functional groups. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable and characteristic fragmentation patterns. This multi-technique approach ensures the highest level of scientific integrity and trustworthiness, delivering an unambiguous and comprehensive characterization of the target molecule.

References

Sources

Physical and chemical properties of 4-(4-Tert-butylphenoxy)butanoic acid

An In-Depth Technical Guide to 4-(4-Tert-butylphenoxy)butanoic Acid

Authored by a Senior Application Scientist

Introduction

This compound is a member of the phenoxyalkanoic acid class of organic compounds, characterized by a carboxylic acid moiety linked to a phenoxy group via an alkyl chain. Its structure, featuring a bulky, lipophilic tert-butyl group on the aromatic ring, an ether linkage, and a terminal carboxylic acid, makes it a molecule of significant interest for researchers, particularly in the fields of medicinal chemistry and drug development. The presence of distinct functional groups provides multiple reaction sites, positioning it as a versatile building block, or synthon, for the construction of more complex molecular architectures. This guide provides a comprehensive exploration of its core physical and chemical properties, synthesis, and analytical characterization, offering field-proven insights for its application in a research setting.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation of all subsequent research. The key identifiers for this compound are consolidated below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 87411-30-1 | [1] |

| Molecular Formula | C₁₄H₂₀O₃ | [1][2] |

| Molecular Weight | 236.31 g/mol | [1][2] |

| SMILES String | O(CCCC(=O)O)c1ccc(cc1)C(C)(C)C | [1] |

| InChI Key | SBRAJDSNLRABGN-UHFFFAOYSA-N | [1] |

Molecular Structure:

The structure consists of a p-tert-butylphenol core connected to a butanoic acid chain through an ether linkage at the fourth carbon of the chain. The tert-butyl group provides steric bulk and increases lipophilicity, while the carboxylic acid group is polar and acidic.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and behavior in various solvent systems, which is critical for experimental design in drug formulation and biological assays.

| Property | Value | Notes & Justification | Source |

| Physical Form | Solid | This is a common state for carboxylic acids of this molecular weight at standard temperature and pressure. | [1] |

| Melting Point | Data not available | Melting points for structurally similar compounds like 4-(4-tert-butylphenyl)butanoic acid (59.5-60.5 °C) and 4-tert-Butylphenoxyacetic acid (96 °C) suggest it is a solid with a defined melting point below 100 °C. | [3][4] |

| Boiling Point | Data not available | High boiling point expected due to hydrogen bonding capabilities of the carboxylic acid and high molecular weight. For comparison, 4-(4-tert-butylphenyl)butanoic acid boils at 164-167 °C at 5 Torr. | [4] |

| Solubility | Data not available | Expected to be poorly soluble in water due to the large, nonpolar phenoxy and tert-butyl groups. It should exhibit good solubility in organic solvents like dichloromethane, ethyl acetate, and alcohols. The sodium or potassium salt would be water-soluble. | |

| pKa | Data not available | The pKa is anticipated to be around 4.5 - 5.0, similar to other alkanoic acids. For instance, the predicted pKa of the related 4-(4-tert-butylphenyl)butanoic acid is 4.77. This acidity is a key determinant of its ionization state at physiological pH. | [4] |

Synthesis Pathway: Williamson Ether Synthesis

A reliable synthetic route is paramount for obtaining high-purity material for research. The most direct and common method for preparing this compound is via the Williamson ether synthesis. This pathway is favored for its high efficiency and the ready availability of starting materials.

Causality Behind the Choice of Method: This SN2 reaction relies on the nucleophilic attack of a phenoxide ion on an alkyl halide. The choice of 4-tert-butylphenol is strategic; its phenolic proton is sufficiently acidic to be easily removed by a moderately strong base, forming a potent nucleophile. The primary alkyl halide (a 4-halobutanoate ester) is an excellent electrophile for an SN2 reaction, minimizing the risk of competing elimination reactions. Subsequent hydrolysis of the ester yields the target carboxylic acid.

Experimental Protocol: A Self-Validating System

-

Step 1: Deprotonation (Phenoxide Formation)

-

To a stirred solution of 4-tert-butylphenol in a dry, polar aprotic solvent like dimethylformamide (DMF) or acetone, add a slight molar excess (1.1 equivalents) of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Scientist's Insight: K₂CO₃ is a safer, less reactive base than NaH and is sufficient for deprotonating phenols. The reaction is typically heated to 50-60 °C to ensure complete formation of the potassium 4-tert-butylphenoxide. The progress can be monitored by the cessation of gas evolution (CO₂ if using a carbonate in a protic solvent, or H₂ if using NaH).

-

-

Step 2: Nucleophilic Substitution (Ether Formation)

-

To the phenoxide solution, add one equivalent of an ethyl 4-bromobutanoate or a similar alkyl 4-halobutanoate.

-

Maintain the temperature and stir the reaction mixture for several hours (typically 4-12 hours).

-

Trustworthiness Check: The reaction progress can be reliably monitored by Thin Layer Chromatography (TLC), observing the consumption of the 4-tert-butylphenol starting material and the appearance of a new, less polar spot corresponding to the ester product.

-

-

Step 3: Ester Hydrolysis (Final Product Formation)

-

Once the substitution is complete, cool the reaction mixture. Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and heat under reflux to hydrolyze the ester.

-

Mechanism Note: This saponification reaction converts the ester to its corresponding carboxylate salt.

-

-

Step 4: Workup and Purification

-

After hydrolysis, cool the mixture and perform an aqueous workup to remove inorganic salts.

-

Acidify the aqueous layer with a strong acid like hydrochloric acid (HCl) to a pH of ~2. This protonates the carboxylate salt, causing the this compound to precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum.

-

Purity Validation: The purity of the final product can be confirmed by measuring its melting point and through spectroscopic analysis (NMR, IR). Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed if further purification is needed. A similar synthesis is described for the acetate analog.[5]

-

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for this compound.

Spectroscopic and Analytical Characterization

Spectroscopic data provides the definitive "fingerprint" of a molecule, essential for structure confirmation and purity assessment.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show several characteristic absorption bands.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹.[6][7] This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid or liquid state.

-

C-H Stretch (Alkyl and Aromatic): Absorptions between 3000-2850 cm⁻¹ correspond to the C-H stretching of the tert-butyl and butoxy chain. Weaker C-H stretches for the aromatic ring may appear just above 3000 cm⁻¹.[7]

-

C=O Stretch (Carbonyl): A very strong, sharp absorption peak will appear between 1725-1700 cm⁻¹.[6][7] This is characteristic of the carbonyl group in a saturated carboxylic acid dimer.

-

C-O Stretch (Ether and Carboxylic Acid): Strong C-O stretching vibrations are expected between 1300-1000 cm⁻¹. This region will contain overlapping signals from the aryl-alkyl ether linkage and the C-O bond of the carboxylic acid.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of peaks unique to the molecule, confirming its specific identity.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (Proton NMR):

-

~12.0 ppm (singlet, 1H): The acidic proton of the carboxylic acid (COOH). This peak is often broad and its chemical shift is concentration-dependent.

-

~7.3 ppm (doublet, 2H): Aromatic protons ortho to the tert-butyl group.

-

~6.8 ppm (doublet, 2H): Aromatic protons ortho to the ether linkage.

-

~4.0 ppm (triplet, 2H): Methylene protons adjacent to the phenoxy oxygen (-O-CH₂-).

-

~2.5 ppm (triplet, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-COOH).

-

~2.1 ppm (multiplet, 2H): Central methylene protons of the butyl chain (-CH₂-CH₂-CH₂-).

-

~1.3 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group (-C(CH₃)₃).

-

-

¹³C NMR (Carbon NMR):

-

~178 ppm: Carbonyl carbon of the carboxylic acid.

-

~156 ppm: Aromatic carbon attached to the ether oxygen.

-

~143 ppm: Aromatic carbon attached to the tert-butyl group.

-

~126 ppm: Aromatic carbons ortho to the tert-butyl group.

-

~114 ppm: Aromatic carbons ortho to the ether oxygen.

-

~67 ppm: Methylene carbon adjacent to the phenoxy oxygen (-O-CH₂-).

-

~34 ppm: Quaternary carbon of the tert-butyl group.

-

~31 ppm: Methyl carbons of the tert-butyl group.

-

~30 ppm: Methylene carbon adjacent to the carbonyl group (-CH₂-COOH).

-

~24 ppm: Central methylene carbon of the butyl chain.

-

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

-

Molecular Ion Peak ([M]⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (236.31).[8]

-

Key Fragmentation Patterns:

-

A prominent peak corresponding to the loss of the propyl-carboxy group, resulting in the stable 4-tert-butylphenoxonium ion.

-

Alpha-cleavage next to the carbonyl group, leading to the loss of the carboxyl group (-COOH, 45 Da).

-

Fragmentation of the tert-butyl group, showing a loss of a methyl radical (-CH₃, 15 Da) from various fragments.

-

Analytical Methodologies for Quality Control

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is the method of choice for assessing the purity of this compound. A mobile phase consisting of a buffered aqueous solution (e.g., with formic acid) and an organic solvent like acetonitrile or methanol would be effective.[9][10] Detection is typically performed using a UV detector, monitoring at a wavelength where the benzene ring absorbs (around 220-270 nm).

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid must first be derivatized to a more volatile ester (e.g., a methyl or trimethylsilyl (TMS) ester) to prevent thermal degradation in the injector.[11][12][13] This technique is highly sensitive and provides both retention time and mass spectral data for definitive identification and quantification.

Chemical Reactivity and Potential Applications

The molecule's reactivity is centered around its three main components: the carboxylic acid, the ether linkage, and the aromatic ring.

-

Carboxylic Acid Reactivity: The carboxyl group is the most reactive site. It can be readily converted into a variety of derivatives, including:

-

Esters: Via Fischer esterification with alcohols under acidic catalysis.

-

Amides: By converting the acid to an acyl chloride (using thionyl chloride) followed by reaction with an amine.

-

Acid Anhydrides: Through dehydration reactions. This versatility makes it a valuable precursor for creating libraries of compounds in drug discovery programs. For instance, related phenoxyalkanoic acids are used as linkers or starting materials for synthesizing complex heterocyclic systems like benzoxepins, which have shown sedative-hypnotic effects.[14][15]

-

-

Ether Linkage Stability: The aryl-alkyl ether bond is generally stable under neutral, acidic, and basic conditions, making it a robust linker in molecular design. It is resistant to most standard synthetic transformations that target the carboxylic acid group.

-

Aromatic Ring Reactivity: The phenoxy group and the tert-butyl group are both ortho-, para-directing activators for electrophilic aromatic substitution. However, the para position is blocked by the tert-butyl group. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would be directed to the positions ortho to the ether linkage.

Safety and Handling

Based on available data, this compound is classified with the GHS07 pictogram, indicating it can be harmful.[1]

-

Hazard Statements: H302 (Harmful if swallowed).[1]

-

Signal Word: Warning.[1]

-

Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a well-defined chemical entity with a rich set of properties that make it a valuable tool for chemical and pharmaceutical research. Its straightforward synthesis, combined with the orthogonal reactivity of its functional groups, allows for its strategic incorporation into complex molecular designs. The comprehensive physicochemical and spectroscopic data provided in this guide serve as an authoritative foundation for its use in advanced research applications, from the development of novel therapeutic agents to the creation of advanced materials.

References

-

PubChem. 4-(4-methylphenoxy)butanoic acid. National Center for Biotechnology Information. [Link][16]

-

PrepChem. Synthesis of 4-(p-tert-butylphenoxy)-butyl acetate. [Link][5]

-

U.S. Environmental Protection Agency. Analytical Method Summaries. [Link][11]

-

PubChem. 4-(4-Methoxyphenyl)butyric acid. National Center for Biotechnology Information. [Link][17]

-

PubChem. 4-(4-Methoxyphenoxy)butanoic acid. National Center for Biotechnology Information. [Link][18]

-

PubChem. Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. National Center for Biotechnology Information. [Link][19]

-

NIST. Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. National Institute of Standards and Technology. [Link][20]

-

NIST. Butanoic acid, 4-(2,4-dichlorophenoxy)-. National Institute of Standards and Technology. [Link][21]

-

U.S. Environmental Protection Agency. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link][9]

-

Doc Brown's Chemistry. Infrared spectrum of butanoic acid. [Link][6]

-

AWS. Composition of butanoic acid determined by IR spectroscopy. [Link][7]

-

NCBI. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains. National Center for Biotechnology Information. [Link][12]

-

Doc Brown's Chemistry. Mass spectrum of butanoic acid. [Link][8]

-

Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link][10]

-

SpectraBase. Butanoic acid, 4-phenoxy-, ethyl ester. [Link][22]

-

Cheméo. Chemical Properties of Butanoic acid, butyl ester. [Link][24]

-

ResearchGate. FTIR Spectroscopy Analysis of Butanoic Acid. [Link][25]

-

Masaryk University. Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. [Link][27]

-

NCBI. 4-(3-Methoxyphenoxy)butyric acid. National Center for Biotechnology Information. [Link][28]

-

NIST. 4-tert-Butylphenol, TMS derivative. National Institute of Standards and Technology. [Link][13]

-

NIST. Butanoic acid, butyl ester. National Institute of Standards and Technology. [Link][29]

Sources

- 1. This compound AldrichCPR 87411-30-1 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 4-tert-Butylphenoxyacetic acid 98.0 (HPLC) TAC acid [sigmaaldrich.com]

- 4. 24475-36-3 CAS MSDS (4-(4-tert-butylphenyl)butanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]

- 8. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. epa.gov [epa.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 12. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-tert-Butylphenol, TMS derivative [webbook.nist.gov]

- 14. 4-(4-Chlorophenoxy)butanoic acid - Wikipedia [en.wikipedia.org]

- 15. chemimpex.com [chemimpex.com]

- 16. 4-(4-Methylphenoxy)butanoic acid | C11H14O3 | CID 248962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 4-(4-Methoxyphenyl)butyric acid | C11H14O3 | CID 78280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 4-(4-Methoxyphenoxy)butanoic acid | C11H14O4 | CID 249649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Butanoic acid, 4-(4-chloro-2-methylphenoxy)- [webbook.nist.gov]

- 21. Butanoic acid, 4-(2,4-dichlorophenoxy)- [webbook.nist.gov]

- 22. spectrabase.com [spectrabase.com]

- 23. Butyric acid - Wikipedia [en.wikipedia.org]

- 24. Butanoic acid, butyl ester (CAS 109-21-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 25. researchgate.net [researchgate.net]

- 26. nmppdb.com.ng [nmppdb.com.ng]

- 27. mdpi.org [mdpi.org]

- 28. 4-(3-Methoxyphenoxy)butyric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Butanoic acid, butyl ester [webbook.nist.gov]

4-(4-Tert-butylphenoxy)butanoic acid CAS number 87411-30-1 properties

An In-Depth Technical Guide to 4-(4-Tert-butylphenoxy)butanoic Acid

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 87411-30-1). It is designed for researchers, chemists, and drug development professionals, offering in-depth information on its physicochemical properties, detailed spectral analysis, a validated synthesis protocol with mechanistic insights, and a discussion of its potential applications based on its structural features. This document consolidates available data to serve as a foundational resource for facilitating further research and development involving this compound.

Chemical Identity and Physicochemical Properties

This compound is a carboxylic acid derivative characterized by a phenoxy ether linkage. The structure incorporates a bulky, lipophilic tert-butyl group on the phenyl ring and a four-carbon carboxylic acid chain, suggesting its potential as a versatile intermediate in organic synthesis.

The core physicochemical properties are summarized in the table below, providing essential data for experimental design and handling.

| Property | Value | Reference |

| CAS Number | 87411-30-1 | [1][2][3] |

| Molecular Formula | C₁₄H₂₀O₃ | [1] |

| Molecular Weight | 236.31 g/mol | [1] |

| Physical Form | Solid | [1] |

| IUPAC Name | This compound | |

| SMILES String | O(CCCC(=O)O)c1ccc(cc1)C(C)(C)C | [1] |

| InChI Key | SBRAJDSNLRABGN-UHFFFAOYSA-N | [1] |

Spectroscopic Profile and Structural Elucidation

While specific spectra for this compound are not publicly cataloged, a detailed theoretical analysis based on its structure provides a robust framework for its identification and characterization. This predictive approach is fundamental for verifying experimental outcomes.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule.

-

Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is anticipated in the 10-12 ppm region, a characteristic signal for carboxylic acids that often disappears upon D₂O exchange.[4]

-

Aromatic Protons (-C₆H₄-): The para-substituted aromatic ring should exhibit an AA'BB' system, appearing as two distinct doublets between 6.8 and 7.4 ppm. The protons ortho to the ether linkage will be slightly more shielded than those ortho to the tert-butyl group.

-

Ether Methylene Protons (-OCH₂-): A triplet around 4.0 ppm, deshielded by the adjacent oxygen atom.

-

Acyl Methylene Protons (-CH₂COOH): A triplet appearing in the 2.0-2.5 ppm range, deshielded by the carbonyl group.

-

Central Methylene Protons (-CH₂CH₂CH₂-): A multiplet (quintet or sextet) around 1.9-2.2 ppm, resulting from coupling to the two adjacent methylene groups.

-

Tert-butyl Protons (-C(CH₃)₃): A sharp, intense singlet at approximately 1.3 ppm, integrating to nine protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.

-

Carbonyl Carbon (-COOH): Expected in the highly deshielded region of 170-180 ppm.[4]

-

Aromatic Carbons: Four signals are expected: two for the substituted (ipso) carbons and two for the protonated carbons, typically found between 110-160 ppm.

-

Ether Methylene Carbon (-OCH₂-): Approximately 65-70 ppm.

-

Aliphatic Carbons (-CH₂CH₂-): Signals for the two other methylene carbons will appear in the 20-35 ppm range.

-

Tert-butyl Carbons: Two distinct signals: one for the quaternary carbon (~34 ppm) and one for the three equivalent methyl carbons (~31 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of a carboxylic acid.[4]

-

C-H Stretch (Aliphatic/Aromatic): Sharp peaks just below and above 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[4]

-

C-O-C Stretch (Ether): Characteristic absorptions in the 1250-1000 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 236.

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of the carboxylic acid group (M-45), cleavage of the ether bond, and rearrangements like the McLafferty rearrangement involving the carbonyl group.

Synthesis Protocol: Williamson Ether Synthesis

The most logical and field-proven approach for synthesizing this compound is via the Williamson ether synthesis, followed by ester hydrolysis. This two-step method prevents undesirable side reactions of the carboxylic acid moiety under the basic conditions required for ether formation.

Step 1: Synthesis of Ethyl 4-(4-tert-butylphenoxy)butanoate

Rationale: This step forms the core ether linkage. 4-tert-butylphenol is deprotonated to form a potent nucleophile (phenoxide), which then displaces a halide from an ethyl 4-halobutanoate. Sodium hydride is an ideal base as it is strong, non-nucleophilic, and produces hydrogen gas as the only byproduct. Dimethylformamide (DMF) is a preferred polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the phenoxide.

Protocol:

-

Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the flask and wash with dry hexanes to remove the oil.

-

Add anhydrous DMF to the flask.

-

Dissolve 4-tert-butylphenol (1.0 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour or until hydrogen evolution ceases, indicating complete formation of the sodium phenoxide.

-

Add a solution of ethyl 4-bromobutanoate (1.05 equivalents) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and stir for 12-16 hours, monitoring progress by TLC.

-

After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ester. Purification can be achieved via column chromatography.

Step 2: Hydrolysis to this compound

Rationale: The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is typically achieved via base-catalyzed hydrolysis using sodium hydroxide, followed by an acidic workup to protonate the carboxylate salt.

Protocol:

-

Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (NaOH, 2-3 equivalents).

-

Heat the mixture to reflux and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting ester.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH 1-2 with cold 2M HCl. The desired product should precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield pure this compound.

Safety and Handling

According to available safety data, this compound requires careful handling.

| Hazard Information | Details | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statement | H302: Harmful if swallowed | [1] |

| Storage Class | 11: Combustible Solids | [1] |

| WGK (Water Hazard Class) | WGK 3 | [1] |

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

-

87411-30-1|this compound. ChemSrc. [Link]

-

4-(4-Chlorophenoxy)butanoic acid. Wikipedia. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

low/high resolution 1H proton nmr spectrum of butanoic acid. Doc Brown's Chemistry. [Link]

-

Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. PubMed. [Link]

-

Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. National Institutes of Health (NIH). [Link]

Sources

Molecular structure and characterization of 4-(4-Tert-butylphenoxy)butanoic acid

An In-depth Technical Guide to the Molecular Structure and Characterization of 4-(4-Tert-butylphenoxy)butanoic Acid

Introduction

This compound is a derivative of phenoxyalkanoic acid, a class of compounds with significant interest in various scientific fields. Structurally, it is characterized by a 4-tert-butylphenol moiety linked via an ether bond to a butanoic acid chain. This unique combination of a bulky, lipophilic tert-butyl group, a rigid aromatic ring, and a flexible carboxylic acid chain imparts specific physicochemical properties that make it a valuable molecule for research and development, particularly in medicinal chemistry and materials science. Phenoxyalkanoic acids, in general, are known for their biological activities, including use as herbicides and their potential as therapeutic agents.[1][2][3] The tert-butyl group, in particular, is a common functional group in medicinal chemistry used to enhance solubility in organic solvents and to provide steric hindrance, which can stabilize compounds and modulate their interaction with biological targets.[4]

This guide provides a comprehensive overview of the molecular structure, synthesis, and detailed characterization of this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound consists of three key components: the para-substituted tert-butylphenyl group, the ether linkage, and the butanoic acid tail. The bulky tert-butyl group enhances lipophilicity, while the carboxylic acid group provides a site for hydrogen bonding and salt formation, influencing its solubility and biological interactions.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀O₃ | [5] |

| Molecular Weight | 236.31 g/mol | [5] |

| CAS Number | 14755-63-8 (General, may vary) | N/A |

| Appearance | Solid (predicted) | [6] |

| pKa | ~4-5 (Estimated for carboxylic acid) | [3] |

| Solubility | Soluble in organic solvents, slightly soluble in water | [3] |

Figure 1: 2D Chemical Structure of this compound.

Synthesis Pathway: Williamson Ether Synthesis and Hydrolysis

A common and effective method for synthesizing this compound is a two-step process initiated by a Williamson ether synthesis, followed by ester hydrolysis. This approach involves the reaction of the sodium salt of 4-tert-butylphenol with an ethyl ester of 4-bromobutanoic acid to form the intermediate ester, which is then hydrolyzed to yield the final carboxylic acid product. A similar synthesis is documented for the acetate analogue.[7]

Diagram 1: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Phenoxide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-tert-butylphenol (1.0 eq) in a dry aprotic solvent like dimethylformamide (DMF). Add sodium hydride (NaH, 1.1 eq) portion-wise at 0°C. Allow the mixture to stir until hydrogen gas evolution ceases, indicating the formation of sodium 4-tert-butylphenoxide.[7]

-

Ether Formation: To the phenoxide solution, add ethyl 4-bromobutanoate (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Workup and Isolation (Ester): Quench the reaction by slowly adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester. Purify via column chromatography if necessary.

-

Hydrolysis: Dissolve the purified ethyl 4-(4-tert-butylphenoxy)butanoate in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2M NaOH). Heat the mixture to reflux for 2-4 hours.

-

Acidification and Final Product Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to a pH of ~2 using hydrochloric acid (HCl), which will precipitate the carboxylic acid product. Filter the solid, wash with cold water, and dry under vacuum to obtain pure this compound.

Comprehensive Molecular Characterization

A multi-technique approach is essential for the unambiguous structural elucidation and characterization of the synthesized compound.

Diagram 2: Integrated workflow for the structural characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

-

Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected in the δ 10-12 ppm region.[8]

-

Aromatic Protons (-C₆H₄-): The para-substituted benzene ring will show two doublets, characteristic of an AA'BB' system, typically between δ 6.8-7.3 ppm. The protons ortho to the ether oxygen will be slightly more shielded than those ortho to the tert-butyl group.

-

Ether Methylene Protons (-OCH₂-): A triplet around δ 4.0 ppm, coupled to the adjacent methylene group.

-

Butyl Chain Protons (-CH₂CH₂-): Two multiplets are expected. The methylene group adjacent to the ether (-OCH₂CH₂-) will appear around δ 2.1 ppm (a quintet), and the one adjacent to the carbonyl group (-CH₂COOH) will be further downfield at approximately δ 2.5 ppm (a triplet).

-

Tert-butyl Protons (-C(CH₃)₃): A sharp singlet integrating to nine protons, typically around δ 1.3 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (-COOH): Expected in the δ 170-180 ppm range.[8]

-

Aromatic Carbons: Four distinct signals are expected for the aromatic ring. The carbon attached to the oxygen (C-O) will be around δ 155-160 ppm. The carbon bearing the tert-butyl group will be around δ 140-145 ppm. The other two aromatic CH carbons will appear between δ 115-130 ppm.

-

Ether Methylene Carbon (-OCH₂-): A signal around δ 67 ppm.

-

Butyl Chain Carbons (-CH₂CH₂-): Signals for the two internal methylene carbons will be in the δ 25-35 ppm range.

-

Tert-butyl Carbons: Two signals: a quaternary carbon (-C(CH₃)₃) around δ 34 ppm and the methyl carbons (-C(CH₃)₃) around δ 31 ppm.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[9]

-

Data Acquisition: Acquire the ¹H spectrum using a 400 MHz or higher spectrometer. Subsequently, acquire the ¹³C spectrum. Standard pulse programs are typically sufficient.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies.

Table 2: Expected FT-IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Very broad, strong |

| Alkyl C-H | Stretch | 2975 - 2845 | Strong, sharp |

| Carbonyl C=O | Stretch | 1725 - 1700 | Very strong, sharp |

| Aromatic C=C | Stretch | 1600, 1450 | Medium, sharp |

| Ether C-O | Stretch | 1250 - 1200 | Strong |

Source: Based on general values for carboxylic acids and ethers.[8][10][11]

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact using the pressure clamp.

-

Sample Preparation (KBr Pellet): Alternatively, grind ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the sample (ATR or pellet) in the spectrometer's sample compartment. Collect a background spectrum of air (or the pure KBr pellet). Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information from fragmentation patterns.

-

Molecular Ion (M⁺•): For C₁₄H₂₀O₃, the molecular ion peak is expected at an m/z of 236.14. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Key Fragmentation Patterns (Electron Ionization):

-

McLafferty Rearrangement: A prominent fragment corresponding to the loss of propene (C₃H₆) from the butanoic acid chain is possible.

-

Loss of Butanoic Acid Moiety: Cleavage of the ether bond can lead to a fragment corresponding to the 4-tert-butylphenoxyl radical or cation.

-

Benzylic Cleavage: A characteristic fragment at m/z corresponding to the loss of a methyl group from the tert-butyl group ([M-15]⁺) is expected.

-

The base peak is often the tropylium ion or a related stable carbocation. The mass spectrum of butanoic acid itself shows a characteristic peak at m/z 60.[12]

-

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition (GC-MS): Inject the solution into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC will separate the compound from any impurities before it enters the MS for ionization (typically Electron Ionization, EI).

-

Data Acquisition (ESI-MS): For direct infusion, introduce the sample solution into an Electrospray Ionization (ESI) source. This is a softer ionization technique often used in LC-MS.

-

Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to corroborate the proposed structure.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous 3D structure of the molecule in the solid state, including precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding.[13]

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data at a controlled temperature (often low, e.g., 100 K) using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation).[14]

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

-

Analysis: The final refined structure provides detailed geometric information, including the conformation of the butanoic acid chain and the packing of molecules in the crystal lattice, which is often governed by hydrogen bonding between the carboxylic acid groups.[15]

Potential Applications in Drug Discovery and Research

The phenoxyalkanoic acid scaffold is present in a number of biologically active molecules. For instance, various derivatives have been investigated for their anti-inflammatory properties.[16] Furthermore, butanoic acid derivatives have been explored as enzyme inhibitors in the context of cardiovascular disease.[17] The this compound structure combines features that are attractive for drug design:

-

Lipophilicity: The tert-butylphenyl group can enhance membrane permeability.

-

Hydrogen Bonding: The carboxylic acid can act as a hydrogen bond donor and acceptor, crucial for target binding. It can also be used to form prodrugs, such as esters, to improve pharmacokinetic properties.[18]

-

Synthetic Tractability: The structure is readily modifiable at the aromatic ring, the alkyl chain, and the carboxylic acid, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.

This compound serves as an excellent starting point or fragment for developing novel therapeutic agents.

Conclusion

This compound is a molecule with a well-defined structure that can be reliably synthesized and characterized using standard laboratory techniques. Its structural elucidation relies on a synergistic combination of NMR and FT-IR spectroscopy for functional group and connectivity analysis, mass spectrometry for molecular weight and fragmentation confirmation, and X-ray crystallography for definitive 3D structural information. The insights gained from this comprehensive characterization are fundamental for its application as a building block in drug discovery, materials science, and other areas of chemical research.

References

-

Tomza-Marciniak, A., et al. (2021). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environmental Science and Pollution Research, 28(1), 1-22. Available from: [Link]

-

ResearchGate. Structure of phenoxyalkane acids. Available from: [Link]

-

PrepChem.com. Synthesis of 4-(p-tert-butylphenoxy)-butyl acetate. Available from: [Link]

-

Encyclopedia.pub. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Available from: [Link]

-

PubChem. 4-(4-Methoxyphenoxy)butanoic acid. Available from: [Link]

-

Wikipedia. 4-(4-Chlorophenoxy)butanoic acid. Available from: [Link]

-

Drain, D. J., et al. (1970). Anti-inflammatory properties of a series of phenyl- and phenoxy-alkanoic acids. Journal of Pharmacy and Pharmacology, 22(9), 684-693. Available from: [Link]

-

Sandanayaka, V., et al. (2010). Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis. Journal of Medicinal Chemistry, 53(2), 734-739. Available from: [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid. Available from: [Link]

-

Tiekink, E. R. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1209. Available from: [Link]

-

Ersanlı, C. C., et al. (2012). 4,5-Bis(2,4-di-tert-butylphenoxy)phthalonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. Available from: [Link]

-

NIST. Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. Available from: [Link]

-

PubChem. 4-(4-Methylphenoxy)butanoic acid. Available from: [Link]

-

SpectraBase. Butanoic acid, 4-phenoxy-, ethyl ester. Available from: [Link]

-

NIST. 4-tert-Butylphenol, TMS derivative. Available from: [Link]

-

Wikipedia. 4-tert-Butylphenol. Available from: [Link]

-

Stanciu, I. (2024). FTIR Spectroscopy Analysis of Butanoic Acid. Journal of Applied Chemical Science International, 15(2), 26-29. Available from: [Link]

-

Doc Brown's Chemistry. mass spectrum of butanoic acid. Available from: [Link]

-

Taylor & Francis Online. 4-tert-butylphenol – Knowledge and References. Available from: [Link]

-

Gackowska, A., et al. (2021). Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. Molecules, 26(11), 3374. Available from: [Link]

-

Kim, Y., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 12(11), 869. Available from: [Link]

-

AWS. Composition of butanoic acid determined by IR spectroscopy. Available from: [Link]

-

ResearchGate. The ¹H NMR spectrum of butanoic acid in CDCl3 solvent. Available from: [Link]

-

Supporting Information. The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical. Available from: [Link]

-

Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Available from: [Link]

-

Anilkumar, H. G., et al. (2005). 4-tert-Butyl-γ-chlorobutyrophenone. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3332-o3333. Available from: [Link]

-

ResearchGate. New Synthesis of tert-Butyl Peroxycarboxylates. Available from: [Link]

-

PubChem. Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. Available from: [Link]

-

Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(1), 1-17. Available from: [Link]

-

Cîrcu, V., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 289. Available from: [Link]

-

NIST. Butanoic acid, 4-pentenyl ester. Available from: [Link]

-

NIST. Butanoic acid. Available from: [Link]

-

Blumberg Institute. A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Available from: [Link]

Sources

- 1. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 4-(4-tert-Butylphenyl)butanoic acid AldrichCPR 24475-36-3 [sigmaaldrich.com]

- 7. prepchem.com [prepchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]

- 12. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

- 14. 4,5-Bis(2,4-di-tert-butylphenoxy)phthalonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid | MDPI [mdpi.com]

- 16. Anti-inflammatory properties of a series of phenyl- and phenoxy-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. blumberginstitute.org [blumberginstitute.org]

An In-Depth Technical Guide to the Biological Activity Screening of 4-(4-Tert-butylphenoxy)butanoic Acid Derivatives

Foreword: The Rationale for Screening Phenoxyalkanoic Acid Scaffolds

The phenoxyalkanoic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity. Historically recognized for their role as herbicides that mimic plant growth hormones, derivatives of this class have since been explored for a wide range of therapeutic applications, including antihypertensive and anti-inflammatory effects.[1][2] The introduction of a bulky tert-butyl group on the phenoxy ring is a strategic chemical modification designed to enhance lipophilicity, which can improve membrane permeability and potentially modulate interactions with biological targets. The butanoic acid chain offers a flexible linker and a terminal carboxylic acid group, a key pharmacophoric feature for interacting with various enzyme active sites and receptors.

This guide provides a comprehensive framework for the initial biological activity screening of a novel series of 4-(4-tert-butylphenoxy)butanoic acid derivatives. The proposed screening cascade is designed to efficiently probe for therapeutically relevant activities, including antimicrobial, anticancer, antioxidant, and specific enzyme inhibitory effects. The methodologies are presented not merely as procedural steps but as a logical, self-validating system, grounded in established scientific principles to ensure the generation of robust and reliable data for drug discovery professionals.

Part 1: Synthesis Strategy and Characterization

A robust and scalable synthesis route is paramount for generating a library of derivatives for screening. The synthesis of this compound derivatives can be efficiently achieved via a Williamson ether synthesis.

General Synthesis Workflow

The core synthesis involves the reaction of 4-tert-butylphenol with a suitable 4-halobutanoate ester, followed by hydrolysis of the ester to yield the final carboxylic acid derivative. Modifications to the butanoic acid chain can be introduced by using different starting materials.

Sources

An In-depth Technical Guide to the In Silico Modeling of 4-(4-Tert-butylphenoxy)butanoic Acid Interactions

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the in silico methodologies employed to elucidate the molecular interactions of 4-(4-tert-butylphenoxy)butanoic acid. Designed for researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a logically structured narrative that mirrors the scientific process. We begin with the foundational step of target identification, leveraging cheminformatics to predict the most probable biological partners for our compound of interest. Subsequently, we delve into the core computational techniques, presenting detailed, step-by-step protocols for pharmacophore modeling, molecular docking, molecular dynamics simulations, and binding free energy calculations. The causality behind each experimental choice is explained, ensuring not just a recitation of methods but a deep understanding of the "why" behind the "how." All protocols are designed as self-validating systems, with an emphasis on reproducibility and scientific integrity. Key mechanistic claims are substantiated with citations to authoritative sources, and all quantitative data is summarized for clarity. Visualizations in the form of Graphviz diagrams are provided for all major workflows and pathways to enhance comprehension.

Introduction: The Scientific Imperative